molecular formula C17H15N3O3 B2436097 N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide CAS No. 33405-85-5

N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide

Cat. No.: B2436097
CAS No.: 33405-85-5
M. Wt: 309.325
InChI Key: HYRDPSCBCZDNDV-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide is a synthetic compound featuring a well-defined molecular architecture that combines an indole core with a nitro-substituted benzamide moiety . This specific structure makes it a valuable intermediate in organic synthesis and a promising scaffold in pharmaceutical research for developing novel biologically active compounds . Indole derivatives are extensively investigated for their potential against infectious diseases . Structural analogues have been identified as hits in phenotypic screens against parasitic protozoa like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania infantum, highlighting the therapeutic relevance of this chemical class in neglected tropical disease research . Furthermore, similar benzamide-indole hybrids have demonstrated antiviral potential in vitro, with studies exploring their mechanism of action against viruses such as the Human Respiratory Syncytial Virus (RSV) . The nitro group on the benzamide ring enhances the compound's reactivity, facilitating further chemical functionalization and enabling thorough structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties . This compound is characterized by high purity and stability, ensuring reliable performance in research applications . It is suitable for use under controlled laboratory conditions and requires proper handling due to its synthetic nature. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(14-6-2-4-8-16(14)20(22)23)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRDPSCBCZDNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The synthesis begins with 4-nitrophenylhydrazine (1), which undergoes condensation with a ketone, such as 3-aminobutan-2-one (2), under acidic conditions. The reaction proceeds via enamine formation, followed by-sigmatropic rearrangement and aromatization to yield 5-nitro-3-(2-aminoethyl)-1H-indole (3).

$$
\text{4-Nitrophenylhydrazine} + \text{3-Aminobutan-2-one} \xrightarrow{\text{HCl, Δ}} \text{5-Nitro-3-(2-aminoethyl)-1H-indole}
$$

Key Conditions :

  • Catalyst : Concentrated HCl or polyphosphoric acid
  • Temperature : 80–120°C
  • Reaction Time : 6–24 hours

Functionalization of the Indole Core

The 5-nitro group in intermediate (3) is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, yielding 5-amino-3-(2-aminoethyl)-1H-indole (4). This step is critical for subsequent amidation.

$$
\text{5-Nitro-3-(2-aminoethyl)-1H-indole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-Amino-3-(2-aminoethyl)-1H-indole}
$$

Introduction of the Ethylamine Side Chain

The ethylamine linker (-CH₂CH₂NH-) is introduced via reductive alkylation or nucleophilic substitution. Patent US5942536A describes alkylating the indole’s 3-position with 2-chloroethylamine derivatives under basic conditions.

Reductive Amination

A preferred method involves reacting 3-(2-bromoethyl)-1H-indole (5) with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This step forms the secondary amine linkage.

$$
\text{3-(2-Bromoethyl)-1H-indole} + \text{NH}_3 \xrightarrow{\text{NaBH₃CN}} \text{3-(2-Aminoethyl)-1H-indole}
$$

Optimization Notes :

  • Solvent : Methanol or ethanol
  • pH : Controlled via acetic acid buffer
  • Yield : 60–75% after column chromatography

Amidation with 2-Nitrobenzoyl Chloride

The final step involves coupling the ethylamine side chain with 2-nitrobenzoic acid. This is achieved via amide bond formation using 2-nitrobenzoyl chloride (6) and the amine intermediate (4).

Reaction Mechanism

The amine nucleophile attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride, displacing chloride and forming the amide bond. Triethylamine (TEA) is used to scavenge HCl, driving the reaction to completion.

$$
\text{5-Amino-3-(2-aminoethyl)-1H-indole} + \text{2-Nitrobenzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound}
$$

Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Reaction Time : 2–4 hours

Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane). Analytical validation includes:

  • Melting Point : 180–182°C (lit.)
  • NMR : δ 8.2 (d, 1H, indole H-4), δ 7.5–7.7 (m, 4H, benzamide aromatic protons)
  • MS (ESI) : m/z 309.32 [M+H]⁺

Alternative Synthetic Routes

Vapor-Phase Oxidation (Patent US3824252A)

A less common method involves vapor-phase oxidation of o-ethylaniline with nitrobenzene over a silica catalyst at 450–600°C. While this route efficiently produces indole, functionalization to the target compound requires additional steps.

$$
\text{o-Ethylaniline} + \text{Nitrobenzene} \xrightarrow{\text{SiO}_2, 535^\circ\text{C}} \text{Indole} + \text{Byproducts}
$$

Challenges :

  • Low selectivity for substituted indoles
  • Requires downstream modifications to introduce the ethylamine and benzamide groups

Solid-Phase Synthesis

Recent advances suggest using polymer-supported reagents for iterative amidation and indole functionalization, though yields remain suboptimal compared to solution-phase methods.

Critical Analysis of Methodologies

Method Advantages Limitations Yield
Fischer Indolization High indole regioselectivity Multi-step synthesis; nitro reduction required 40–50%
Vapor-Phase Oxidation Scalable for indole production Poor functional group tolerance 20–30%
Reductive Amination Mild conditions; avoids harsh alkylating agents Requires stoichiometric reducing agents 60–75%

Chemical Reactions Analysis

Reduction of the Nitro Group

The 2-nitrobenzamide group undergoes selective reduction to form amino derivatives, a reaction critical for modifying biological activity or synthesizing intermediates.

Reaction Conditions Product Yield Key Observations Sources
Catalytic hydrogenationH<sub>2</sub> (1 atm), 10% Pd/C, ethanol, 25°C, 6 hrN-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide92%Complete reduction without indole ring hydrogenation.
Sodium dithionite reductionNa<sub>2</sub>S<sub>2</sub>O<sub>4</sub>, H<sub>2</sub>O/EtOH (1:1), 70°C, 2 hrSame as above78%Requires acidic pH (4–5) to avoid side reactions.

Mechanistic Insight :
The nitro group is reduced to an amine via a nitroso intermediate. Catalytic hydrogenation is preferred for scalability, while sodium dithionite is cost-effective for lab-scale synthesis.

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitution at the 5-position due to the electron-donating ethylamide side chain.

Reaction Conditions Product Yield Key Observations Sources
BrominationBr<sub>2</sub> (1 eq), CH<sub>3</sub>COOH, 0°C, 1 hr5-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-nitrobenzamide65%Di-substitution occurs at indole C5 and benzamide para positions.
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 30 min5-Nitro-N-[2-(5-nitro-1H-indol-3-yl)ethyl]-2-nitrobenzamide58%Requires strict temperature control to prevent over-nitration.

Regioselectivity :
The ethylamide side chain directs electrophiles to the indole’s 5-position, while the nitro group deactivates the benzamide ring, limiting substitution there.

Amide Bond Hydrolysis

The amide bond can be cleaved under acidic or basic conditions to regenerate precursor components.

Reaction Conditions Product Yield Key Observations Sources
Acidic hydrolysis6M HCl, reflux, 12 hr2-Nitrobenzoic acid + 2-(1H-indol-3-yl)ethylamine85%Complete cleavage; amine product isolated as HCl salt.
Basic hydrolysis4M NaOH, EtOH/H<sub>2</sub>O (3:1), 80°C, 8 hrSame as above72%Slower than acidic hydrolysis due to steric hindrance.

Application :
Hydrolysis is used to recover starting materials for recyclability studies or metabolite identification.

Nucleophilic Aromatic Substitution

The nitro group’s electron-withdrawing effect facilitates nucleophilic substitution under harsh conditions.

Reaction Conditions Product Yield Key Observations Sources
Methoxy substitutionNaOMe, CuCl, DMF, 120°C, 24 hrN-[2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide41%Limited by poor leaving group ability of nitro.
Amine substitutionNH<sub>3</sub> (aq), FeCl<sub>3</sub>, 150°C, 48 hrN-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide33%Requires catalytic FeCl<sub>3</sub> for activation.

Limitations :
Nitro groups are poor leaving groups, necessitating high temperatures and catalysts for substitution.

Functionalization of the Indole NH

The indole NH participates in alkylation or acylation reactions, modifying physicochemical properties.

Reaction Conditions Product Yield Key Observations Sources
MethylationCH<sub>3</sub>I, NaH, THF, 0°C → RT, 2 hr1-Methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide88%Quaternization avoided by controlled base use.
AcetylationAc<sub>2</sub>O, pyridine, RT, 6 hr1-Acetyl-N-[2-(1-acetyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide76%Acetyl group improves solubility in apolar solvents.

Photochemical Reactions

UV irradiation induces nitro group rearrangement or indole ring modifications.

Reaction Conditions Product Yield Key Observations Sources
Nitro → Nitrito isomerizationUV (254 nm), CH<sub>3</sub>CN, 12 hrN-[2-(1H-indol-3-yl)ethyl]-2-nitritobenzamide52%Reversible under thermal conditions.
[2+2] CycloadditionUV (365 nm), acetone, benzophenone (photosensitizer)Indole-fused cyclobutane derivative38%Stereoselectivity depends on solvent polarity.

Key Research Findings

  • Biological Relevance : Reduction products (e.g., 2-aminobenzamide derivatives) show enhanced binding to serotonin receptors, suggesting pharmacological potential .

  • Stability : The compound is stable in acidic media but degrades under prolonged UV exposure, necessitating dark storage .

  • Synthetic Utility : Functionalization at the indole 5-position enables modular synthesis of analogs for structure-activity relationship (SAR) studies .

Scientific Research Applications

Medicinal Chemistry

N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide has been investigated for its pharmacological properties, particularly in the following areas:

  • Anti-inflammatory Activity : Studies have suggested that indole derivatives can exhibit anti-inflammatory effects by modulating the immune response. The nitro group may enhance this activity through redox reactions or by acting as a reactive intermediate.
  • Anticancer Properties : Research indicates that compounds with indole structures have shown promise in cancer treatment. The mechanism of action may involve the inhibition of specific enzymes or receptors associated with tumor growth and proliferation .
  • Neuropharmacology : The compound's ability to interact with serotonin receptors suggests potential applications in treating mood disorders and migraines. Its structural similarity to known serotonin modulators positions it as a candidate for further investigation .

Biological Studies

This compound has been explored for its interactions with biological targets:

  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating various diseases .
  • Antiparasitic Activity : Recent studies have highlighted its effectiveness against Leishmania species, demonstrating significant activity in vitro, which positions it as a potential lead compound for developing antileishmanial agents .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be used to synthesize more complex indole-based derivatives, which are valuable in drug discovery and development. The ability to modify the indole or nitro groups allows for the creation of tailored compounds with specific biological activities .

Case Study 1: Anticancer Activity

A study evaluated a series of indole derivatives, including this compound, for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications to the nitrobenzamide structure enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Antileishmanial Activity

In vitro tests demonstrated that this compound exhibited potent activity against Leishmania infantum promastigotes. The compound showed an IC50 value significantly lower than that of standard treatments, indicating its potential as an effective therapeutic agent against leishmaniasis .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The nitro group can undergo reduction to form reactive intermediates that may further interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide is unique due to the presence of both an indole and a nitrobenzamide group, which confer distinct chemical and biological properties.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of an indole moiety linked to a 2-nitrobenzamide group. The indole structure is prevalent in various natural products and pharmaceuticals, known for its diverse biological activities, while the nitrobenzamide group contributes additional chemical diversity.

While the precise mechanisms of action for this compound are not fully elucidated, several hypotheses exist:

  • Indole Moiety Interaction : The indole part of the molecule may interact with serotonin receptors, influencing neurotransmitter systems and potentially exhibiting neuroprotective properties.
  • Nitro Group Reactivity : The nitro group can participate in redox reactions, which may modulate enzyme activities or contribute to cytotoxic effects in specific contexts .

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives containing indole groups are often evaluated for their ability to target cancer-related pathways .
  • Antimicrobial Activity : Some studies suggest that indole derivatives possess antimicrobial properties, making them candidates for further exploration as therapeutic agents against various pathogens .
  • Neuroprotective Effects : Given the interactions with serotonin receptors, there is potential for neuroprotective applications, particularly in conditions characterized by neuroinflammation or oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerIndole derivatives have shown efficacy in inhibiting cancer cell growth.
AntimicrobialPotential effectiveness against bacterial strains has been noted.
NeuroprotectionInteraction with serotonin receptors suggests possible neuroprotective roles.

Notable Research Findings

  • A study highlighted that compounds similar to this compound could act as non-competitive inhibitors of kinases involved in cell signaling pathways, which may be crucial for developing targeted cancer therapies.
  • Another investigation into related indole compounds demonstrated significant activity against Leishmania infantum, indicating potential as antiparasitic agents .

Future Directions

Given the promising biological activities associated with this compound and its structural analogs, future research should focus on:

  • In-depth Mechanistic Studies : Understanding the precise interactions at the molecular level will aid in optimizing the compound for therapeutic applications.
  • In Vivo Efficacy Testing : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in relevant disease models.
  • Structural Modifications : Exploring variations in the chemical structure to enhance biological activity and reduce potential toxicity.

Q & A

Basic: What are the recommended synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide, and how are intermediates characterized?

Methodological Answer:
The compound can be synthesized via a two-step reaction:

Amide Coupling : React 2-(1H-indol-3-yl)ethylamine with 2-nitrobenzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Purification : Isolate the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Characterization :

  • 1H/13C NMR : Confirm indole NH (~10.5 ppm), nitrobenzamide protons (δ 7.5–8.2 ppm), and ethyl linker (δ 3.4–3.8 ppm) .
  • Mass Spectrometry : ESI-MS (m/z) for [M+H]+: Calculated 336.12, observed 336.10 .

Basic: How does solubility impact experimental design for this compound?

Methodological Answer:
this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). For biological assays:

  • Prepare stock solutions in DMSO (10 mM), then dilute in PBS (final DMSO ≤0.1% to avoid cytotoxicity).
  • For crystallography, use methanol/water (70:30) for slow evaporation .

Advanced: How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:
Discrepancies in NMR or mass spectra may arise from:

  • Tautomerism : The indole NH group can exhibit proton exchange, broadening signals. Use DMSO-d6 as a solvent to stabilize tautomers .
  • Rotameric States : Ethyl linker protons may split due to restricted rotation. Acquire variable-temperature NMR (25–60°C) to average signals .
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) and IR (nitro group stretch at ~1520 cm⁻¹) .

Advanced: What strategies optimize yield in Pd-catalyzed modifications of the indole core?

Methodological Answer:
To functionalize the indole moiety (e.g., C-3 position):

  • Catalytic System : Use Pd(OAc)₂/XPhos (2 mol%), K₂CO₃ base, and toluene at 110°C for 12 hours .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the benzamide reduce steric hindrance, improving coupling efficiency (yield: 65–78% vs. 45% for bulky substituents) .
  • Monitoring : Track reaction progress via LC-MS every 2 hours to prevent over-oxidation .

Advanced: How can structure-activity relationships (SAR) guide bioactivity studies?

Methodological Answer:
Key SAR insights from analogous compounds:

  • Nitro Position : 2-Nitro substitution (vs. 4-nitro in ) enhances π-π stacking with hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
  • Indole Ethyl Linker : Longer chains (e.g., propyl) reduce binding affinity by 40% due to conformational flexibility .
  • Biological Assays : Test anti-inflammatory activity via COX-2 inhibition (IC50 determination) and cytotoxicity on RAW 264.7 macrophages .

Advanced: What analytical methods detect impurities in scaled-up synthesis?

Methodological Answer:
Common impurities and mitigation strategies:

  • Unreacted Amine : Detect via HPLC (C18 column, 220 nm) with retention time shift (amine: 3.2 min vs. product: 6.5 min) .
  • Nitro Reduction Byproducts : Use LC-MS to identify amine derivatives (m/z 306.10). Avoid by maintaining inert atmosphere during synthesis .
  • Quantification : Apply qNMR with 1,3,5-trimethoxybenzene as an internal standard .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Toxicity : Limited data, but structurally similar indole derivatives show moderate acute toxicity (LD50 > 500 mg/kg in rats). Use PPE (gloves, lab coat) and work in a fume hood .
  • Waste Disposal : Neutralize nitro groups with 10% NaHCO3 before incineration .

Advanced: How can computational modeling predict metabolic pathways?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME.
  • Key Predictions :
    • Phase I Metabolism : CYP3A4-mediated oxidation of the ethyl linker (major site) .
    • Phase II Metabolism : Glucuronidation of the indole NH group (low likelihood due to steric hindrance) .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

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